Hydrogenphosphite, also known as phosphorous acid anion, is an inorganic compound characterized by the chemical formula . It is derived from phosphorous acid and exists primarily as a divalent anion, resulting from the removal of protons from the hydroxy groups of phosphorous acid. This compound is typically encountered in its salt forms, such as disodium hydrogen phosphite. Hydrogenphosphite is a colorless liquid that is soluble in water and exhibits reducing properties, making it useful in various chemical applications .
Hydrogenphosphite can be synthesized through several methods:
Hydrogenphosphite finds use in various applications:
Research on the interactions of hydrogenphosphite with other compounds has highlighted its role in redox chemistry. Interaction studies indicate that hydrogenphosphite can react with various oxidizing agents, leading to the formation of different phosphorus oxides and other products. These interactions are crucial for understanding its behavior in both industrial applications and environmental contexts .
Hydrogenphosphite shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:
Compound Name | Formula | Unique Characteristics |
---|---|---|
Disodium Hydrogen Phosphite | A salt form that is more stable; used primarily in agriculture. | |
Dimethyl Hydrogen Phosphite | An ester derivative; exhibits flammability and toxicity concerns. | |
Phosphate | A more oxidized form; essential nutrient for plants and animals. |
Uniqueness: Hydrogenphosphite is unique due to its ability to act as both a reducing agent and a precursor for various phosphorus compounds while being less stable than its derivatives like dimethyl hydrogen phosphite or disodium hydrogen phosphite. Its reactivity profile makes it a valuable intermediate in chemical synthesis.
Hydrogenphosphite is characterized by the molecular formula H₃PO₃²⁻, presenting as a divalent inorganic anion with a molecular weight of 79.980 grams per mole [1] [2]. The compound represents a divalent inorganic anion resulting from the removal of a proton from two of the hydroxy groups of phosphorous acid [1]. The electronic structure encompasses a total of 26 valence electrons distributed throughout the molecular framework [27].
The central phosphorus atom adopts a tetrahedral coordination geometry, bonded to three oxygen atoms and one hydrogen atom [1] [18]. The electronic configuration demonstrates the phosphorus atom in the +3 oxidation state, with the overall molecular charge of -2 arising from the deprotonation of two hydroxyl groups from the parent phosphorous acid [1] [30]. The valence electron distribution places one electron pair on hydrogen, five on phosphorus, and eighteen on the three oxygen atoms, with an additional two electrons accounting for the negative charge [41].
The molecular orbital structure reveals that the compound exists predominantly in the phosphonic acid tautomeric form, HP(O)(OH)₂, rather than the trihydroxy phosphorous acid form P(OH)₃ [30]. This electronic arrangement contributes to the tetrahedral geometry observed around the central phosphorus atom [18] [22].
Crystallographic investigations of hydrogenphosphite-containing compounds reveal consistent tetrahedral coordination environments around the phosphorus center [18] [22]. In calcium hydrogen phosphite (CaHPO₃), the compound crystallizes in the chiral space group P₄₃₂₁₂ with specific lattice parameters demonstrating the three-dimensional network structure [7] [18].
The hydrogen phosphite group displays its characteristic tetrahedral configuration, including the hydrogen atom, with a mean phosphorus-oxygen separation of 1.526 Angstroms [18]. Detailed bond length analysis shows variation among the phosphorus-oxygen bonds, with the bond to O₂ measuring 1.5423 Angstroms, notably longer than the other two phosphorus-oxygen distances of 1.5173 and 1.5192 Angstroms [18].
Bond Type | Distance (Angstroms) | Reference |
---|---|---|
P-O₁ | 1.5173 | [18] |
P-O₂ | 1.5423 | [18] |
P-O₃ | 1.5192 | [18] |
Mean P-O | 1.526 | [18] |
The oxygen-phosphorus-oxygen bond angles demonstrate notable distortion from ideal tetrahedral geometry, with the O₁-P₁-O₂ angle measuring approximately 8 degrees smaller than the other two angles [18]. The phosphorus atom displays a displacement of 0.4200 Angstroms from the plane of its attached oxygen atoms, which represents typical behavior for phosphite groups [18].
In cobalt phosphite frameworks, the structure exhibits chiral space group P₃₂₂₁ with lattice parameters a = b = 9.8280 Angstroms and c = 15.8057 Angstroms [22]. The cobalt ions coordinate with four oxygen atoms from four different hydrogen phosphite ligands in tetrahedral geometry [22].
The coordination chemistry of hydrogenphosphite demonstrates versatile bonding capabilities through its three oxygen atoms [18] [22]. Each oxygen atom functions as a potential coordination site for metal cations, enabling the formation of extended three-dimensional network structures [7] [18].
In metal phosphite frameworks, the hydrogen phosphite ligands adopt slightly distorted tetrahedral configurations with point group symmetry 3m [22]. The coordination behavior shows that different oxygen atoms within the same phosphite group can exhibit varying coordination numbers, with some oxygen atoms bonding to two metal centers while others coordinate to three [18].
The phosphorus-hydrogen bond represents a distinctive feature of hydrogenphosphite coordination chemistry [22] [30]. This bond typically measures approximately 132 picometers in length and demonstrates resistance to ionization under normal conditions [30]. The hydrogen atom bonded directly to phosphorus shows no propensity to form hydrogen bonds and typically points into space with minimal interaction with neighboring atoms [18].
Coordination geometries around metal centers bound to hydrogenphosphite vary depending on the metal ion. Calcium ions demonstrate distorted monocapped trigonal prismatic coordination with seven oxygen atoms from six different hydrogen phosphite groups [18]. The calcium-oxygen bond distances range from 2.2870 to 2.6938 Angstroms, with the longer distance representing a weaker but significant coordination interaction [18].
The structural characteristics of hydrogenphosphite can be systematically compared with other phosphorus oxyanions, revealing important trends in bond lengths, coordination geometries, and electronic properties [23] [24] [25].
Oxyanion | Molecular Formula | P-O Bond Length (Å) | Coordination | Oxidation State |
---|---|---|---|---|
Phosphate | PO₄³⁻ | ~1.53 | Tetrahedral | +5 |
Hydrogen Phosphate | HPO₄²⁻ | ~1.53 | Tetrahedral | +5 |
Hydrogenphosphite | HPO₃²⁻ | 1.52-1.54 | Tetrahedral | +3 |
Phosphite | PO₃³⁻ | ~1.52 | Trigonal Pyramidal | +3 |
Phosphate ions consistently demonstrate phosphorus-oxygen bond distances close to 1.53 Angstroms across all species studied [23]. The terminal phosphorus-oxygen bonds in phosphates range from 1.51 to 1.52 Angstroms, substantially shorter than single phosphorus-oxygen bond lengths [24] [25]. These distances compare favorably with hydrogenphosphite bond lengths, which fall within the 1.52-1.54 Angstrom range [18].
The electronic structure comparison reveals that hydrogenphosphite shares similarities with other tetrahedral phosphorus compounds while maintaining distinct characteristics due to its +3 oxidation state [24] [25]. Unlike phosphate species where phosphorus exists in the +5 oxidation state, hydrogenphosphite contains phosphorus in the +3 state, resulting in slightly different bonding characteristics [30].
Coordination behavior analysis shows that hydrogenphosphite demonstrates intermediate properties between simple phosphite and phosphate ions [13]. The hydrogen phosphite ion exhibits stronger coordination tendencies than phosphate ions due to its lower charge density and the presence of the phosphorus-hydrogen bond [13].
Hydrogenphosphite participates in tautomeric equilibria that significantly influence its structural chemistry and reactivity [10] [30] [31]. The primary equilibrium involves the interconversion between the phosphonic acid form HP(O)(OH)₂ and the phosphorous acid form P(OH)₃ [30] [31].
The equilibrium constant for this tautomeric conversion has been determined as K = 10¹⁰·³ at 25 degrees Celsius in aqueous solution, strongly favoring the phosphonic acid tautomer [30]. This substantial equilibrium constant indicates that the dihydroxy form HP(O)(OH)₂ represents the predominant species under normal conditions [30] [31].
The tautomeric interconversion mechanism involves prototropic shifts between phosphorus and oxygen atoms [10] [15]. Theoretical calculations indicate that the stability of different tautomeric forms depends significantly on the nature of substituents and solvent environment [10] [15]. Electron-donating substituents favor the pentavalent phosphorus form, while electron-withdrawing groups stabilize the trivalent form [15].
Solvent effects play a crucial role in tautomeric equilibria, with higher relative permittivity solvents generally stabilizing the pentavalent form [15]. The activation Gibbs free energy for tautomerization decreases in solvents with higher relative permittivity in anhydrous systems [15].
Tautomeric Form | Structure | Stability | Conditions |
---|---|---|---|
Phosphonic Acid | HP(O)(OH)₂ | High | Aqueous, Normal |
Phosphorous Acid | P(OH)₃ | Low | Specific Conditions |
Equilibrium Constant | K = 10¹⁰·³ | - | 25°C, Aqueous |
The structural implications of tautomerism affect coordination chemistry and bonding patterns [10] [15]. The predominant phosphonic acid form enables the characteristic tetrahedral coordination observed in crystallographic studies [18]. The minor phosphorous acid tautomer would theoretically exhibit different coordination preferences due to the presence of three equivalent phosphorus-oxygen bonds [31].
Hydrogenphosphite exhibits characteristic vibrational modes that can be readily identified through infrared and Raman spectroscopy. The phosphorus-oxygen stretching vibrations appear as intense bands in the infrared spectrum between 949 and 1141 cm⁻¹, corresponding to the ν₃ antisymmetric stretching modes of the phosphate tetrahedral structure [1] [2] [3]. These bands are particularly diagnostic for identifying hydrogenphosphite species in complex matrices.
Raman spectroscopy provides complementary information with distinct spectroscopic signatures. The most intense Raman band appears at 949 cm⁻¹, assigned to the PO₃ stretching vibration, while a less intense band at 866 cm⁻¹ corresponds to the POH stretching vibration [4] [5]. Additional Raman bands at 991, 1066, and 1141 cm⁻¹ are attributed to ν₃ antisymmetric stretching modes, while bands at 393, 413, 448, 514, 541, and 570 cm⁻¹ correspond to ν₂ and ν₄ bending modes of the HPO₄ units [4].
The POH stretching vibrations are identified at higher frequencies, specifically at 2904, 3080, and 3134 cm⁻¹ [4]. These high-frequency modes are characteristic of the hydrogen-bonded phosphite structure and provide valuable information about the local chemical environment and hydrogen bonding interactions.
³¹P Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for characterizing hydrogenphosphite and related phosphorus compounds. The ³¹P nucleus, being the most abundant isotope of phosphorus, is Nuclear Magnetic Resonance active and can be directly observed, providing detailed structural information about the phosphorus chemical environment [6] [7] [8].
The chemical shift of the ³¹P nucleus in hydrogenphosphite compounds depends significantly on the coordination environment and the number of bridging P-O-M oxygens [9]. For hydrogenphosphite derivatives, a linear relationship has been observed between the isotropic chemical shift and the connectivity of the phosphate groups, making ³¹P Nuclear Magnetic Resonance a valuable tool for structural characterization [9].
Spin-coupling interactions between phosphorus and neighboring protons provide additional structural information. Phosphorus atoms can couple with protons up to three bonds away, resulting in characteristic splitting patterns. For example, in phosphonate systems, ³J_{H-P} coupling constants of approximately 3.3 Hz have been observed [7] [8].
The pH dependence of ³¹P Nuclear Magnetic Resonance chemical shifts has been utilized for measuring pH in biological systems. Studies have shown that the one-bond ¹J_{PH} coupling constant varies significantly with pH, making it useful for monitoring acid-base equilibria [10].
Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for hydrogenphosphite. The molecular ion peak appears at m/z 79.98, corresponding to the exact mass of the hydrogenphosphite anion [11] [12].
Electrospray ionization mass spectrometry has proven particularly effective for analyzing phosphite and related phosphate species. The technique allows detection of different phosphate species without preseparation, and importantly, does not require UV-absorbing chromophores for detection [13]. Hydrogenphosphite typically appears as singly or doubly charged species depending on the instrumental conditions and solution pH.
Fragmentation patterns in mass spectrometry provide structural information about the phosphite framework. The collision-induced dissociation behavior shows characteristic losses related to the P-O bond cleavages, which can be used to distinguish between different phosphite isomers and oxidation states [13].
Instrumental parameters significantly affect sensitivity and the type of species observed. Lower nozzle potentials preserve intact molecular ions, while higher potentials lead to fragmentation through collision-induced dissociation, potentially causing misinterpretation of complex phosphite mixtures [13].
While direct experimental thermodynamic data for hydrogenphosphite are limited, estimates can be derived from systematic studies of phosphate mineral thermodynamics. The polyhedral units model has been successfully applied to estimate Gibbs free energy and enthalpy of formation for phosphate compounds with accuracies typically better than 2% [14] [15].
Standard formation enthalpies and free energies for phosphate systems show systematic trends based on the constituent polyhedral units. For related phosphate species, formation constants and thermodynamic properties have been calculated using the contribution of constituent units, allowing estimation of hydrogenphosphite thermodynamic parameters [14] [15].
The CODATA evaluation provides the most reliable thermodynamic data for key phosphate compounds and aqueous species. For related dihydrogen phosphate and hydrogen phosphate species, systematic differences of 6.3 to 6.9 kJ·mol⁻¹ per phosphorus atom have been identified between different evaluation methods, with the CODATA evaluation considered more reliable [16].
Thermal stability of hydrogenphosphite and related phosphorous acid compounds extends to approximately 200°C under normal atmospheric conditions. Above this temperature, decomposition reactions become significant, leading to formation of various phosphorus-containing products [18] [19].
Phase transition studies of related phosphate compounds reveal complex thermal behavior. Potassium dihydrogen phosphate, a structurally related compound, exhibits phase transitions at 198°C and 242°C, with corresponding enthalpy changes of 4.2 and 2.3 kJ mol⁻¹ [20] [21]. These transitions involve structural changes and modifications in hydrogen bonding patterns.
Thermal decomposition typically occurs through multiple stages. For phosphorous acid, the parent compound of hydrogenphosphite, decomposition involves initial dehydration followed by disproportionation reactions. The process can lead to formation of phosphine gas and phosphoric acid derivatives depending on the specific conditions [18].
High-temperature behavior shows that phosphite compounds can undergo oxidation to form more stable phosphate phases. Studies on phosphorus-doped ferrihydrite demonstrate that thermal transformation above 680°C leads to formation of various iron phosphate phases, including rodolicoite FePO₄ and iron-potassium phosphate [22].
Hydrogenphosphite ionization follows well-defined acid-base equilibria with characteristic pKa values that have been determined through potentiometric measurements. The parent phosphorous acid exhibits a first pKa value in the range of 1.26-1.3, corresponding to the equilibrium: H₃PO₃ ⇌ H₂PO₃⁻ + H⁺ [19] [23] [24].
The second ionization step involves the conversion of dihydrogenphosphite to hydrogenphosphite with a pKa₂ value of approximately 6.7-6.79: H₂PO₃⁻ ⇌ HPO₃²⁻ + H⁺ [19] [23] [24]. This relatively high pKa₂ value indicates that hydrogenphosphite is a moderately weak acid in its second ionization step.
Ionic strength effects significantly influence the apparent pKa values, particularly for multivalent ions like hydrogenphosphite. The extended Debye-Hückel equation quantitatively describes these effects, with the influence being greater for multivalent ions compared to monoprotic acids [25] [26].
Temperature dependence of ionization constants follows the van't Hoff relationship. Studies conducted over the temperature range 273.15 K to 313.15 K show systematic variations in pKa values that can be predicted using established thermodynamic relationships [17].
Hydrogenphosphite functions as the conjugate base of dihydrogenphosphite (H₂PO₃⁻) in acid-base equilibria. This relationship is fundamental to understanding the buffer capacity and pH-dependent speciation of phosphite systems [27] [28] [29].
Proton acceptance by hydrogenphosphite follows the equilibrium: HPO₃²⁻ + H⁺ ⇌ H₂PO₃⁻. The extent of this reaction depends on the solution pH relative to the pKa₂ value of approximately 6.7. At pH values below pKa₂, the dihydrogenphosphite form predominates, while at higher pH values, hydrogenphosphite becomes the dominant species [30].
Buffer capacity is maximized when pH equals pKa₂, where equimolar concentrations of dihydrogenphosphite and hydrogenphosphite coexist. This makes phosphite systems effective buffers in the pH range of 5.7 to 7.7, which includes physiologically relevant conditions [25].
Henderson-Hasselbalch relationship accurately describes the pH-dependent distribution between dihydrogenphosphite and hydrogenphosphite: pH = pKa₂ + log([HPO₃²⁻]/[H₂PO₃⁻]). This relationship is essential for calculating species distribution and buffer capacity [31] [29].
Hydrogenphosphite serves as the conjugate acid of the fully deprotonated phosphite ion (PO₃³⁻), although this third ionization occurs only under highly alkaline conditions due to the high pKa₃ value [27] [28].
Third ionization equilibrium follows: HPO₃²⁻ ⇌ PO₃³⁻ + H⁺, with a pKa₃ value estimated to be greater than 12, similar to the third ionization of phosphoric acid (pKa₃ = 12.37) [30] [32]. This high pKa value means that significant concentrations of PO₃³⁻ are only achieved at very high pH values (>12).
Practical implications of the high pKa₃ value are that under normal laboratory and environmental conditions (pH 2-10), the phosphite(3-) ion represents a negligible fraction of the total phosphite species. Hydrogenphosphite remains the predominant form at alkaline pH values up to approximately pH 11 [31].
Coordination chemistry of the fully deprotonated phosphite ion involves interactions with metal cations to form various phosphite salts and complexes. The high charge density of PO₃³⁻ makes it an effective ligand for metal coordination, particularly with multivalent cations [33].
Hydrogenphosphite demonstrates high solubility in water due to its polar ionic nature and ability to form extensive hydrogen bonding networks with water molecules. The divalent anionic charge contributes to strong electrostatic interactions with the polar water molecules, resulting in complete dissolution under normal conditions [34] [19].
Aqueous solubility is enhanced by the compound's ability to participate in hydrogen bonding through both the P-OH group and the negatively charged oxygen atoms. This dual hydrogen bonding capacity, acting as both donor and acceptor, stabilizes the hydrated ion structure and promotes dissolution [34].
pH-dependent solubility shows remarkable stability across a wide pH range. Unlike many phosphate compounds that exhibit pH-dependent precipitation, hydrogenphosphite remains highly soluble from acidic to alkaline conditions, making it suitable for applications requiring stable aqueous solutions [35].
Ionic strength effects influence solubility through activity coefficient modifications described by the Debye-Hückel theory. In solutions containing high concentrations of other ions, the effective solubility may decrease due to ionic interactions, though the compound remains substantially soluble even under high ionic strength conditions [26].
Organic solvent solubility is generally limited due to the ionic nature of hydrogenphosphite. The compound shows poor solubility in non-polar organic solvents but may dissolve in polar protic solvents that can stabilize the ionic species through hydrogen bonding interactions [23].
Hydrogenphosphite exhibits distinctive electrochemical behavior characterized by its ability to undergo oxidation reactions at relatively low potentials. The standard oxidation potential for the conversion HPO₃²⁻ → HPO₄²⁻ + 2e⁻ occurs at approximately E°' = -690 mV versus the standard hydrogen electrode, making it an excellent electron donor [36] [37].
Electrochemical oxidation of hydrogenphosphite to phosphate represents one of the most thermodynamically favorable biological electron transfer reactions. This extremely low redox potential renders phosphite an exceptional electron donor for microbial energy metabolism and has implications for both environmental and biotechnological applications [36] [37].
Platinum electrode interactions have been extensively studied, revealing complex oxidation behavior. On platinum surfaces, hydrogenphosphite oxidation occurs through multiple pathways depending on the electrode potential and surface condition. At potentials above +0.5 V versus the reversible hydrogen electrode, oxidation to phosphate occurs on metallic platinum surfaces [38] [39].
pH dependence of the electrochemical behavior is significant, as the predominant species changes from H₃PO₃ at low pH to HPO₃²⁻ at high pH. This speciation affects both the thermodynamics and kinetics of electron transfer reactions [38] [39].
Catalytic effects are observed with various electrode materials. While platinum shows high activity for phosphite oxidation at relatively low potentials, gold electrodes require higher potentials (>1.0 V) for comparable oxidation currents. The difference in catalytic activity makes platinum-based electrodes particularly suitable for phosphite detection and analysis [38].